molecular formula C12H14O2 B8145557 4-(1-Methoxycyclobutyl)benzaldehyde

4-(1-Methoxycyclobutyl)benzaldehyde

Cat. No.: B8145557
M. Wt: 190.24 g/mol
InChI Key: FPOAZLRMLUPXAP-UHFFFAOYSA-N
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Description

4-(1-Methoxycyclobutyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxycyclobutyl group and an aldehyde group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and 1-methoxycyclobutanol.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom in 4-bromobenzaldehyde is replaced by the 1-methoxycyclobutyl group. This reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous purification steps to remove any by-products.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The bromine atom in the starting material can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Potassium tert-butoxide (KOtBu) in DMF.

Major Products Formed:

  • Oxidation: 4-(1-Methoxycyclobutyl)benzoic acid.

  • Reduction: 4-(1-Methoxycyclobutyl)benzyl alcohol.

  • Substitution: 4-(1-Methoxycyclobutyl)benzene derivatives.

Scientific Research Applications

4-(1-Methoxycyclobutyl)benzaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1-Methoxycyclobutyl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • 4-(1-Methoxycyclobutyl)benzoic acid

  • 4-(1-Methoxycyclobutyl)benzyl alcohol

  • 4-(1-Methoxycyclobutyl)benzene

Uniqueness: 4-(1-Methoxycyclobutyl)benzaldehyde is unique due to its combination of the methoxycyclobutyl group and the aldehyde group, which provides distinct chemical reactivity compared to its analogs. This combination allows for diverse synthetic applications and biological activities.

Properties

IUPAC Name

4-(1-methoxycyclobutyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(7-2-8-12)11-5-3-10(9-13)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAZLRMLUPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-31-3
Record name 4-(1-methoxycyclobutyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 1-bromo-4-(1-methoxycyclobutyl)-benzene (140 mg, 0.58 mmol), n-BuLi (363 μl, 1.6M solution in hexane, 0.58 mmol) and DMF (90 μl, 1.16 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1-methoxycyclobutyl)-benzaldehyde (76 mg, 69%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 10.03 (s, 1H), 7.91 (d, J=8.5 Hz, 2H), 7.61 (d, J=8.5 Hz, 2H), 2.96 (s, 3H), 2.45-2.39 (m, 4H), 1.99 (m, 1H), 1.73 (m, 1H).
Quantity
0 (± 1) mol
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Reaction Step One
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140 mg
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363 μL
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90 μL
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